2-Chloro-4-methoxy-1-nitrobenzene

Beschreibung

Historical Context and Significance of Substituted Nitroaromatic Compounds in Organic Synthesis Research

Substituted nitroaromatic compounds have been a cornerstone of organic synthesis since the 19th century. masterorganicchemistry.com Historically, their primary importance was linked to the production of dyes and explosives. rsc.org The nitration of aromatic compounds, a fundamental industrial process, provides key substrates for a vast array of materials. rsc.org The nitro group's facile conversion into other functional groups, most notably amines through reduction, cemented the role of nitroaromatics as indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. rsc.orgwikipedia.org

The powerful electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, an effect that has been extensively exploited in synthetic chemistry. nih.gov This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace a leaving group on the ring—a reaction that is otherwise difficult on electron-rich aromatic systems. masterorganicchemistry.com This reactivity has made substituted nitroaromatics, like the title compound, crucial intermediates for constructing highly functionalized molecules. rsc.org Research has continuously focused on leveraging these properties, developing new synthetic methods, and understanding the reaction mechanisms to create complex molecular architectures. acs.org

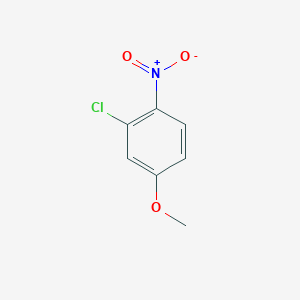

Structural Features and Unique Electronic Environment of 2-Chloro-4-methoxy-1-nitrobenzene

The structure of this compound (C₇H₆ClNO₃) is characterized by a benzene (B151609) ring functionalized with three distinct substituents: a nitro group, a chloro group, and a methoxy (B1213986) group. smolecule.com This specific arrangement, with the chloro and methoxy groups positioned ortho and para to the nitro group, respectively, creates a unique and complex electronic environment.

The key feature is the powerful electron-withdrawing effect of the nitro group (-NO₂) through both resonance and inductive effects. This effect significantly reduces the electron density of the aromatic ring, making it electrophilic. Concurrently, the methoxy group (-OCH₃) acts as an electron-donating group through resonance, pushing electron density into the ring. The chloro group (-Cl) acts primarily as an electron-withdrawing group via induction but can donate electron density through resonance.

This push-pull electronic interplay governs the molecule's reactivity. The dominant nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. masterorganicchemistry.com The chlorine atom at the C2 position is therefore highly activated and serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Computational studies on analogous compounds suggest that the nitro group tends to be nearly coplanar with the benzene ring, which maximizes resonance stabilization.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₃ | nih.gov |

| Molecular Weight | 187.58 g/mol | nih.gov |

| CAS Number | 28987-59-9 | nih.gov |

| Melting Point | 94 °C | chembk.com |

| Boiling Point (Predicted) | 286.6 ± 20.0 °C | chembk.com |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | chembk.com |

| Polar Surface Area | 55.1 Ų | nih.gov |

| XLogP3 | 2.4 | nih.gov |

Spectroscopic Data of this compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): 8.28 (d), 8.17 (dd), 7.02 (d), 4.03 (s, 3H) | chemicalbook.com |

| ¹³C NMR (CDCl₃, from related isomer) | δ (ppm): 158.5, 148.2, 132.4, 119.8, 118.1, 110.4, 56.1 | rsc.org |

Rationale for Investigating this compound as a Key Synthetic Precursor and Model Substrate

The unique structural and electronic features of this compound make it a valuable precursor and model substrate in organic synthesis. The primary rationale for its investigation stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group's strong activation makes the ortho-positioned chloro atom a facile leaving group, allowing for the introduction of a wide variety of nucleophiles at this position.

This reactivity is harnessed for the synthesis of more complex molecules. For instance, it serves as an intermediate in the preparation of various compounds, including potential pharmaceuticals and agrochemicals. smolecule.com The substitution of the chloro group with different functional groups (e.g., amines, thiols) allows for the construction of diverse molecular scaffolds. The reduction of the nitro group to an amine provides another synthetic handle, opening pathways to a different class of derivatives. For example, the related compound 4-nitroaniline (B120555) is a precursor to p-phenylenediamine, a key component in dyes. wikipedia.org

Furthermore, this compound serves as an excellent model substrate for studying the mechanisms, kinetics, and scope of SNAr reactions. The well-defined substitution pattern allows researchers to systematically investigate the influence of nucleophile strength, solvent effects, and reaction conditions on the outcome of the substitution. For example, the reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide (B1231860) yields a mixture of products including 2-chloro-1-methoxy-4-nitrobenzene, providing insight into the regioselectivity of the nucleophilic attack. chegg.com

Overview of Current Research Frontiers and Emerging Applications

The broader class of substituted nitroaromatics, including this compound, continues to be at the forefront of chemical research, with several emerging applications. One significant area is in medicinal chemistry and chemical biology. Nitroaromatic compounds are being actively investigated as bioreductive prodrugs for cancer therapy. mdpi.com The rationale is that the hypoxic (low oxygen) environment characteristic of solid tumors contains higher levels of reductase enzymes, which can selectively reduce the nitro group and activate a cytotoxic agent specifically at the tumor site. mdpi.com

In a related frontier, nitroaromatics are being developed as fluorescent probes for imaging tumor hypoxia. mdpi.com These probes are designed to become fluorescent upon reduction of the nitro group, providing a non-invasive method to visualize and monitor the low-oxygen regions in tumors. mdpi.com

Additionally, research into the catalytic reduction of nitroaromatics is a highly active field. rsc.org While the conversion of nitro groups to amines is a classic transformation, current research focuses on developing more sustainable, efficient, and selective catalysts, particularly those based on non-noble metals. rsc.orgacs.org The goal is to achieve high chemoselectivity, where only the nitro group is reduced in a molecule containing multiple reducible functional groups. rsc.org Although many nitroaromatic compounds have been studied for their potential as anticancer agents, it is important to note that the presence of a nitro group can also be a structural alert for potential genotoxicity, a factor that is carefully evaluated in modern drug development. tandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDRIQSPAELJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343999 |

Source

|

| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-59-9 |

Source

|

| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxy 1 Nitrobenzene

Regioselective Nitration Strategies for the Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene

The direct nitration of p-Methoxy Chlorobenzene (4-chloroanisole) is a primary route for the synthesis of this compound. The methoxy (B1213986) group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. This substitution pattern directs the incoming nitro group to the positions ortho to the methoxy group.

Optimization of Reaction Conditions for p-Methoxy Chlorobenzene Nitration with Mixed Acids

The nitration of p-Methoxy Chlorobenzene is typically carried out using a mixture of nitric acid and a strong acid, such as sulfuric acid, which acts as a catalyst. masterorganicchemistry.comstudy.com The optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that are manipulated include reaction temperature, reaction time, and the molar ratio of the reactants. researchgate.netresearchgate.net For instance, in the nitration of chlorobenzene, a continuous adiabatic process has been developed to control the reaction parameters effectively. google.com

Table 1: Optimization of Reaction Conditions for the Nitration of an Aromatic Compound

| Parameter | Condition | Outcome |

|---|---|---|

| Reaction Temperature | 308 K | Optimized for a balance between reaction rate and selectivity. researchgate.net |

| Molar Ratio (N/S) | 0.57 | Optimized ratio of nitric acid to sulfuric acid for efficient nitration. researchgate.net |

| Reaction Time | 1 hour | Found to be sufficient for high yield in certain nitration processes. researchgate.net |

| Acid Concentration | 92-98% | Optimal range for nitric acid concentration to achieve high yields. researchgate.net |

Control of Isomer Formation and Advanced Separation Techniques

During the nitration of p-Methoxy Chlorobenzene, the primary isomeric byproduct is 3-Chloro-4-methoxy-1-nitrobenzene. The formation of this isomer is generally less favored due to steric hindrance from the adjacent chlorine atom. The regioselectivity of the nitration reaction is influenced by the nature of the nitrating agent and the reaction conditions. nih.gov In some cases, the use of metallic reagents as catalysts can alter the isomer distribution, often favoring the para-isomer. dtic.mil

Advanced separation techniques are then employed to isolate the desired this compound from the reaction mixture. These techniques often include fractional crystallization, owing to the different solubilities of the isomers in various solvents, and chromatography methods for more precise separation.

Nucleophilic Aromatic Substitution (SNAr) Approaches in this compound Synthesis

Nucleophilic aromatic substitution provides an alternative pathway for the synthesis of this compound, particularly when direct nitration is not feasible or yields are low.

Diazotization and Sandmeyer Reactions Utilizing Substituted Aniline (B41778) Precursors

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orgnih.gov This reaction can be adapted for the synthesis of this compound starting from a suitably substituted aniline, such as 2-Amino-5-methoxy-nitrobenzene. The synthesis involves two main steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom to yield the final product. wikipedia.orgorganic-chemistry.org

This method is particularly useful as it allows for the introduction of the chloro group in a specific position, avoiding the issue of isomer formation that can occur with direct nitration.

Mechanistic Investigations of Halide Displacement by Oxygen Nucleophiles

The mechanism of nucleophilic aromatic substitution reactions, such as the displacement of a halide by an oxygen nucleophile, is well-studied. These reactions typically proceed through a Meisenheimer complex intermediate. The rate of these reactions is influenced by the nature of the leaving group, with the reactivity order generally being F > Cl > Br > I.

In the context of related syntheses, mechanistic investigations often involve computational methods, such as DFT calculations, to understand the reaction pathways and transition states. ruhr-uni-bochum.de For instance, in the displacement of halogens from bromopolyfluoroaromatic compounds by sodium methoxide (B1231860), the reaction involves competing second-order processes for the displacement of fluorine and bromine. rsc.org

Strategies Involving Functional Group Interconversions for this compound

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the conversion of one functional group into another. ub.eduvanderbilt.edu This approach can be used to synthesize this compound from a precursor that already contains the desired substitution pattern but with different functional groups.

For example, one could envision a synthesis starting from a molecule with an amino group that is then converted to a nitro group, or a hydroxyl group that is converted to a methoxy group. These transformations can be achieved through a variety of standard organic reactions.

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Reagents |

|---|---|---|

| Amine (-NH₂) | Nitro (-NO₂) | Oxidation (e.g., with trifluoroperacetic acid) |

| Hydroxyl (-OH) | Methoxy (-OCH₃) | Williamson ether synthesis (e.g., with methyl iodide and a base) |

| Halide (-X) | Methoxy (-OCH₃) | Nucleophilic substitution with methoxide |

Chlorination and Subsequent Nitration of Phenolic Precursors

A primary route to synthesizing this compound involves the electrophilic substitution of phenolic precursors, such as 4-methoxyphenol (B1676288) (p-cresol methyl ether). This multi-step process begins with the selective chlorination of the aromatic ring, followed by nitration.

The initial chlorination of 4-methoxyphenol is typically carried out using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or hydrochloric acid in the presence of an oxidizing agent. The methoxy group is an ortho-, para-directing activator. Since the para position is already occupied, chlorination occurs at one of the ortho positions.

Following chlorination, the resulting 2-chloro-4-methoxyphenol (B103099) is subjected to nitration. The introduction of the nitro group is achieved using nitrating agents such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid. rsc.org The electron-donating hydroxyl and methoxy groups, along with the weakly deactivating chloro group, direct the nitro group to the position ortho to the hydroxyl group and meta to the chloro and methoxy groups.

An alternative starting material is 2-methoxy-5-nitroaniline, which can be converted to 2-chloro-4-nitroanisole (B1210655) through a diazotization reaction followed by a Sandmeyer reaction. scnu.edu.cn

| Precursor | Reagents | Product | Yield (%) |

| 4-Methoxyphenol | 1. SO₂Cl₂2. HNO₃, H₂SO₄ | 2-Chloro-4-methoxy-1-nitrophenol | Not specified |

| 2-Methoxy-5-nitroaniline | 1. NaNO₂, HCl2. CuCl | 2-Chloro-4-nitroanisole | Not specified |

This table is generated based on established chemical principles, as specific yield data for this multi-step synthesis was not available in the provided search results.

Redox Chemistry for Nitro Group Introduction or Modification

Redox chemistry offers versatile pathways for the introduction or modification of the nitro group in the synthesis of this compound. These methods often involve the oxidation of other nitrogen-containing functional groups, providing an alternative to direct nitration.

One such method is the oxidation of an amino group. For instance, 2-chloro-4-methoxyaniline (B183069) can be oxidized to the target nitro compound. A common oxidizing agent for this transformation is peroxytrifluoroacetic acid, which can be prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. This method is particularly useful when direct nitration is problematic due to the presence of sensitive functional groups or when the desired isomer is difficult to obtain.

Another approach involves the oxidation of a nitroso compound. If 2-chloro-4-methoxy-1-nitrosobenzene is available or can be synthesized, it can be readily oxidized to this compound using various oxidizing agents, including nitric acid or hydrogen peroxide.

| Starting Material | Oxidizing Agent | Product |

| 2-Chloro-4-methoxyaniline | Peroxytrifluoroacetic Acid | This compound |

| 2-Chloro-4-methoxy-1-nitrosobenzene | Nitric Acid or Hydrogen Peroxide | This compound |

This table illustrates potential redox pathways for the synthesis of this compound based on general organic chemistry principles.

Transition Metal-Catalyzed Synthetic Routes to this compound and its Analogues

Transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are instrumental in the synthesis of complex molecules like this compound and its analogues.

Decarboxylative Halogenation of Aryl Carboxylic Acids for Substituted Nitrobenzene (B124822) Formation

Decarboxylative halogenation is an emerging strategy for the synthesis of aryl halides from readily available aryl carboxylic acids. researchgate.net This transformation, often catalyzed by transition metals like silver or palladium, involves the replacement of a carboxylic acid group with a halogen. researchgate.net

In the context of synthesizing this compound, a potential precursor would be 4-methoxy-3-nitrobenzoic acid. The reaction would proceed via the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate an aryl-metal species. This intermediate would then react with a chlorine source, such as N-chlorosuccinimide (NCS), to yield the final product.

While specific examples for the synthesis of this compound via this method are not extensively documented, the general principles of transition metal-catalyzed decarboxylative halogenation suggest its feasibility. illinois.edu This approach is advantageous as it utilizes stable and often inexpensive carboxylic acids as starting materials, releasing carbon dioxide as the only byproduct. scispace.com

| Aryl Carboxylic Acid | Catalyst | Halogen Source | Product |

| 4-Methoxy-3-nitrobenzoic acid | Silver or Palladium Catalyst | N-Chlorosuccinimide (NCS) | This compound |

This table represents a hypothetical application of the decarboxylative halogenation reaction for the synthesis of the target compound.

Cross-Coupling Reactions for C-C and C-X Bond Construction

Cross-coupling reactions, particularly those catalyzed by palladium and copper, are powerful tools for constructing C-C and C-X bonds. researchgate.netmerckmillipore.com These reactions have been widely applied in the synthesis of substituted aromatic compounds. pku.edu.cn

For the synthesis of this compound, C-X bond forming reactions are particularly relevant. For instance, a Buchwald-Hartwig-type amination could be employed to introduce an amino group, which can then be converted to a nitro group. More directly, a palladium-catalyzed reaction could be used to introduce the chloro or methoxy group.

An example of a C-X bond construction would be the reaction of 2,4-dichloro-1-nitrobenzene with sodium methoxide in the presence of a copper or palladium catalyst to selectively replace one of the chloro groups with a methoxy group. The selectivity of this reaction would depend on the relative reactivity of the two chloro groups, which is influenced by the electronic effects of the nitro group. nih.gov

Similarly, N-heterocyclic carbene (NHC) ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions of nitroarenes, which could be applied to the synthesis of this compound. rsc.org

| Substrate | Coupling Partner | Catalyst | Product |

| 2,4-Dichloro-1-nitrobenzene | Sodium Methoxide | Copper or Palladium Catalyst | This compound |

| 2-Bromo-4-methoxy-1-nitrobenzene | Chloride Source | Palladium/NHC Catalyst | This compound |

This table provides examples of how cross-coupling reactions can be utilized to synthesize this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 4 Methoxy 1 Nitrobenzene

Electrophilic Aromatic Substitution Mechanisms in 2-Chloro-4-methoxy-1-nitrobenzene

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring play a crucial role in determining the rate and regioselectivity of the reaction.

Influence of Substituent Effects on Electrophilic Attack Regioselectivity

The directing effects of the substituents on the benzene ring determine the position of an incoming electrophile. In this compound, we have a combination of activating and deactivating groups.

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. minia.edu.eglibretexts.org Since the para position is already occupied by the nitro group, it directs incoming electrophiles to the positions ortho to it (C3 and C5).

Chloro Group (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. minia.edu.eglibretexts.org

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. minia.edu.egmsu.edu

When multiple substituents are present, the most activating group generally controls the regioselectivity. masterorganicchemistry.com In this case, the methoxy group is the most powerful activating group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. The para position is blocked, and the positions ortho to the methoxy group are C3 and C5. The nitro group, being a meta-director, also directs incoming groups to C3 and C5 relative to its own position. The chloro group directs to its ortho (C1 and C3) and para (C5) positions.

Considering these combined effects, the primary sites for electrophilic attack are positions 3 and 5. Steric hindrance can also play a role; attack at position 3 might be slightly less hindered than at position 5, which is flanked by the methoxy and nitro groups. For instance, in the chlorination of 1-methoxy-4-nitrobenzene, the incoming chloro group adds to the position ortho to the methoxy group. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₃ | 4 | Activating, Electron-donating (resonance) | ortho, para |

| -Cl | 2 | Deactivating, Electron-withdrawing (inductive) | ortho, para |

| -NO₂ | 1 | Deactivating, Electron-withdrawing (resonance & inductive) | meta |

Computational Studies of Transition States and Energy Barriers in Electrophilic Reactions

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides valuable insights into reaction mechanisms by modeling transition states and calculating activation energy barriers. For electrophilic substitutions, DFT can be used to assess the Fukui indices, which help identify the most electron-rich sites on the aromatic ring, thus predicting the regioselectivity of the attack. While specific computational studies on the electrophilic reactions of this compound are not widely available, the principles can be inferred from studies on similar molecules. For example, computational models of analogous nitroaromatic compounds show that the nitro group typically has a minimal dihedral angle with the benzene ring, which maximizes resonance stabilization. This planarity is a key factor in its deactivating effect. The interplay of steric and electronic effects created by the three different substituents makes computational analysis essential for a precise understanding of reactivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving this compound

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring.

Detailed Analysis of the Addition-Elimination Mechanism

The most common mechanism for SNAr is the addition-elimination mechanism. byjus.com This pathway involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. strath.ac.ukchegg.com The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. chegg.com

The rate-determining step is typically the formation of the Meisenheimer complex. chegg.comresearchgate.net

Role of Electron-Withdrawing Groups in Activating the Aromatic Ring towards Nucleophilic Attack

The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. byjus.commasterorganicchemistry.com The nitro group (-NO₂) is a powerful activating group in SNAr reactions. byjus.com When positioned ortho or para to the leaving group, the nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. byjus.comchegg.commasterorganicchemistry.com In this compound, the nitro group is ortho to the chloro group, making this position highly susceptible to nucleophilic attack. The methoxy group, being electron-donating, generally deactivates the ring towards nucleophilic attack.

Comparative Reactivity of Halogen and Methoxy Groups under Nucleophilic Conditions

In SNAr reactions, the leaving group's ability to depart is also a critical factor. Generally, the rate of substitution follows the order F > Cl > Br > I, which is the reverse of the order of acidity of the hydrohalic acids. byjus.com This is because the rate-determining step is the attack of the nucleophile, and more electronegative halogens enhance the electrophilicity of the carbon they are attached to.

In this compound, both the chloro and methoxy groups can potentially act as leaving groups. The chloro group is a good leaving group in SNAr reactions. byjus.com The methoxy group is generally a poor leaving group. Therefore, nucleophilic substitution will preferentially occur at the carbon bearing the chloro group. The nitro group at the ortho position strongly activates the chloro group for displacement. For example, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide (B1231860), the chlorine atom para to the nitro group is substituted. chegg.com A similar preference for substitution of the chlorine over the methoxy group would be expected for this compound.

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

| Electron-withdrawing Groups | Activate the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. | The nitro group at position 1 strongly activates the ring. |

| Position of Activating Group | Ortho and para positions to the leaving group are most effective for resonance stabilization. | The nitro group is ortho to the chloro leaving group, providing strong activation. |

| Leaving Group Ability | Better leaving groups facilitate the elimination step. Halogens are common leaving groups. | The chloro group is a better leaving group than the methoxy group. |

The reactivity of this compound is largely dictated by the interplay of its three functional groups: the nitro group, the chlorine atom, and the methoxy group, all attached to a benzene ring. These substituents influence the electron density distribution around the aromatic ring and provide sites for various chemical transformations.

Radical Reactions and Single Electron Transfer Processes

The nitroaromatic structure of this compound makes it susceptible to radical reactions, primarily initiated by single electron transfer (SET) processes. The electron-withdrawing nature of the nitro group facilitates the acceptance of an electron to form a radical anion.

The formation of the nitrobenzene (B124822) radical anion, or nitrobenzenide, is a key step in many transformations. nih.gov This species can be generated through chemical reduction or electrochemical processes. nih.govnih.gov For instance, the electrochemical reduction of substituted nitrobenzenes at a cathode can initiate the reduction of the nitro group. nih.gov This process involves the transfer of an electron to the nitroaromatic compound, forming a radical anion as the initial intermediate. nih.gov

While direct studies on the radical reactions of this compound are specific, the general mechanism for nitroaromatic compounds involves the initial formation of this radical anion (ArNO₂⁻•). This intermediate is often transient and can undergo further reactions. nih.gov In the presence of oxygen, the nitro anion-radical can transfer an electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical. nih.gov This process is known as redox cycling.

The reduction of the nitro group to an amino group often proceeds through a series of single electron and proton transfer steps. The initial radical anion can be further reduced and protonated to yield a nitroso intermediate (ArNO), which is subsequently reduced to a hydroxylamine (B1172632) (ArNHOH) and finally to the corresponding aniline (B41778) (ArNH₂). nih.gov The mechanism of action for nitro-containing compounds in certain biological systems is believed to involve the formation of such reactive intermediates through reduction.

The presence of other substituents on the benzene ring, such as the chloro and methoxy groups in this compound, will influence the stability and subsequent reactivity of the initial radical anion. These groups can affect the electron density on the aromatic system and the spin distribution in the radical species.

Thermodynamic and Kinetic Aspects of this compound Transformations

The thermodynamic and kinetic parameters of reactions involving this compound are crucial for understanding its reactivity and for optimizing synthetic procedures.

Thermodynamic Properties

Thermodynamic data provides insight into the stability of this compound and the feasibility of its transformations. The standard Gibbs free energy of formation (ΔfG°) and the standard enthalpy of formation (ΔfH°) are key parameters.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 19.83 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas) | -132.94 | kJ/mol | Joback Calculated Property chemeo.com |

| Molecular Weight | 187.58 | g/mol | PubChem nih.gov |

| Melting Point | 94 | °C | ChemBook chemicalbook.com |

| Boiling Point (Predicted) | 286.6 ± 20.0 | °C | ChemBook chemicalbook.com |

Kinetic Aspects

The kinetics of transformations involving this compound are influenced by factors such as temperature, solvent, and the presence of catalysts.

The reduction of the nitro group, a common transformation, can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. The rate of this reaction will depend on the catalyst activity, hydrogen pressure, and temperature. Electrochemical reductions also provide a means to control the reaction rate through the applied potential. nih.gov

In nucleophilic aromatic substitution reactions, the chloro group can be replaced by nucleophiles. The kinetics of such reactions are highly dependent on the nature of the nucleophile, the solvent, and the temperature. The presence of the electron-withdrawing nitro group para to the methoxy group and ortho to the chlorine atom activates the ring towards nucleophilic attack.

For instance, in the synthesis of related compounds, specific reaction conditions are required to achieve reasonable reaction rates and yields. The synthesis of this compound itself can involve a coupling reaction at high temperatures (e.g., 160°C) for an extended period (12-24 hours), indicating a significant activation energy barrier for this transformation. The use of polar aprotic solvents like DMSO can improve reaction kinetics by stabilizing charged transition states.

Derivatization and Functionalization Chemistry of 2 Chloro 4 Methoxy 1 Nitrobenzene

Synthesis of Novel Pharmaceutical Intermediates from 2-Chloro-4-methoxy-1-nitrobenzene

This compound is a key starting material in the generation of novel pharmaceutical intermediates. Its chemical structure is amenable to modifications that lead to the formation of compounds with potential therapeutic applications, including analgesics and antimicrobial agents.

The chemical framework of this compound is utilized to construct biologically active scaffolds, which are core structures of medicinal compounds. For instance, it is a precursor in the synthesis of the smolecule.comCurrent time information in Sydney, AU.-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, a template that is present in many biologically active compounds. frontiersin.org The process can involve the conversion of a related compound, 1-azido-4-chloro-2-nitrobenzene, which underscores the importance of the nitroaromatic scaffold in creating complex heterocyclic systems with potential therapeutic value. frontiersin.org

Furthermore, this nitroaromatic compound is instrumental in synthesizing intermediates for drugs like 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, which has been investigated for the treatment of congenital adrenal hyperplasia. google.com The synthesis of such complex molecules highlights the utility of this compound and its derivatives as foundational elements in medicinal chemistry.

Chemical modifications of the this compound structure are performed to enhance the pharmacological properties of the resulting molecules. mdpi.com The reactive nature of the nitro and chloro groups allows for a variety of transformations.

One common modification is the reduction of the nitro group to an amine, which is a key step in the synthesis of many pharmaceutical agents. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. The resulting aniline (B41778) derivative can then undergo further reactions to introduce or modify functional groups, thereby tuning the biological activity of the final compound.

Another key reaction is the nucleophilic substitution of the chloro group. Amines, thiols, and other nucleophiles can replace the chlorine atom, allowing for the introduction of a wide range of substituents that can interact with biological targets. These modifications are crucial for developing compounds with improved efficacy and selectivity. The methoxy (B1213986) group can also be modified, for example, through oxidation to a carboxylic acid, further expanding the diversity of accessible derivatives.

The following table provides an overview of key chemical modifications and their impact on pharmacological activity:

| Modification | Reagents/Conditions | Resulting Functional Group | Potential Pharmacological Impact |

| Nitro Group Reduction | H₂, Pd/C | Amino (-NH₂) | Precursor for various drug classes, can enhance binding to targets. |

| Nucleophilic Substitution | Amines, Thiols | Substituted amino or thioether | Introduction of diverse side chains to modulate activity and selectivity. |

| Methoxy Group Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acid (-COOH) | Can improve solubility and provide new interaction points with receptors. |

Development of Agrochemical Building Blocks Derived from this compound

In the agrochemical sector, this compound and its derivatives are important building blocks for creating new pesticides. The presence of the nitro group is particularly significant as it can be modified to enhance the desired herbicidal or insecticidal properties of the final product.

This compound serves as a precursor for the synthesis of various agrochemicals. For example, it is used in the production of the insecticide Chlomethoxyfen. The synthesis of such pesticides often involves the strategic modification of the functional groups on the benzene (B151609) ring to achieve the desired biological activity.

The production of herbicide precursors is another significant application. Nitro-substituted benzotrifluoride (B45747) compounds, which are intermediates for a class of 2-haloacetanilide herbicides, can be prepared through processes involving nitration of substituted benzene compounds. google.com The resulting anilines, formed by the reduction of the nitro group, are key precursors for these herbicides. google.com

Structure-activity relationship (SAR) studies are crucial in the design of new agrochemicals. These studies investigate how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help in understanding how different substituents on the aromatic ring affect their herbicidal or insecticidal efficacy.

For instance, studies on substituted cinnamic acids and their amide analogues have shown that the presence and position of electron-withdrawing groups, such as chloro and nitro groups, can significantly impact their herbicidal activity. researchgate.net Research has indicated that compounds like 2-chloro(4'-hydroxy) cinnamanilide (B1331705) exhibit potent herbicidal effects, comparable to commercial herbicides. researchgate.net These findings highlight the importance of the chloro-substituted aromatic moiety, a feature derivable from this compound, in designing effective agrochemicals.

The following table summarizes the relationship between structural features and agrochemical activity:

| Structural Feature | Example Substituent | Impact on Agrochemical Activity |

| Electron-withdrawing group | Chloro (-Cl), Nitro (-NO₂) | Often enhances herbicidal and insecticidal properties. |

| Substituent Position | Ortho, Meta, Para | Influences the molecule's shape and interaction with the target site. |

| Amide Linkage | Cinnamoyl amides | Can increase herbicidal potency compared to the corresponding acids. |

Synthesis of Advanced Dye Precursors from this compound

This compound and related nitroaromatic compounds are valuable intermediates in the synthesis of dyes. ncsu.educhesci.com The conversion of these primaries into more complex molecules is a fundamental step in the production of a wide range of colorants. chesci.com

The synthesis of dye precursors often involves reactions like nitration, sulfonation, and halogenation, followed by reduction and condensation steps. chesci.com For instance, the reduction of the nitro group in a compound like 4-chloro-2-nitroanisole (B146433) (a related isomer) yields 4-chloro-2-methoxyaniline, a key intermediate for certain dyes. ncsu.edu This aniline derivative can then undergo diazotization and coupling reactions to produce azo dyes.

Research has shown that the structural characteristics of the dye precursors, such as the number of phenylene groups, can influence the color of the final dye. ncsu.edu For example, disazo direct dyes synthesized from different diamines have been shown to exhibit colors ranging from red and blue to brown, with their maximum absorption wavelengths (λmax) varying accordingly. ncsu.edu This demonstrates how the molecular architecture derived from precursors like this compound can be tailored to achieve specific color properties in advanced dye molecules.

Chromophore Design and Synthesis

The structural framework of this compound is a key component in the synthesis of various chromophores, particularly azo dyes. The presence of the nitro and chloro groups, along with the methoxy group, allows for a range of chemical transformations that lead to the formation of extended conjugated systems responsible for the absorption of light.

A primary method for the synthesis of azo dyes from precursors related to this compound involves the diazotization of a corresponding aromatic amine, followed by an azo coupling reaction with an activated aromatic partner. For instance, the synthesis of 4-Chloro-4'-methoxy-2-nitroazobenzene, a related azo dye, begins with the diazotization of 4-chloro-2-nitroaniline. In this step, the amine group is converted into a reactive diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C). Subsequently, this diazonium salt is reacted with a coupling partner such as 4-methoxyphenol (B1676288) or 4-methoxyaniline in a slightly alkaline environment (pH ~8-10) to form the azo linkage (-N=N-), yielding the final dye.

Modern, more environmentally friendly methods for creating similar structures include palladium-catalyzed cross-coupling reactions. Another innovative approach is the microwave-assisted synthesis of unsymmetrical azo dyes, which involves the coupling of nitroarenes with aniline derivatives. nih.gov For example, the reaction between 4-chloronitrobenzene and aniline can yield (E)-1-(4-chlorophenyl)-2-phenyldiazene. nih.gov While nitroarenes with strong electron-donating groups like a methoxy group can be less reactive in some of these newer methods, the underlying principle of using the nitroaromatic scaffold remains central to the synthesis of these chromophores. nih.gov

Modifications for Improved Optical Properties

The optical properties of chromophores derived from this compound can be finely tuned through strategic chemical modifications. The inherent electronic characteristics of the chloro, methoxy, and nitro substituents on the benzene ring play a crucial role in determining the absorption and emission spectra of the resulting dyes. The interplay between electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the nitro and chloro groups) within the molecular structure is key to manipulating these properties.

The modification of substituents on the aromatic rings of azo dyes, for example, directly impacts their optical characteristics. The introduction or alteration of these functional groups can shift the maximum absorption wavelength (λmax) and alter the dipole moment of the molecule. The following table illustrates the effect of different substituents on the properties of azobenzene (B91143) derivatives.

| Compound | Substituents | λmax (nm) | Dipole Moment (D) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Chloro-4'-methoxy-2-nitroazobenzene | -Cl, -OCH3, -NO2 | 430 | 4.6 | 110 |

| 4-Nitroazobenzene | -NO2 | 380 | 3.2 | 95 |

| 4-Methoxyazobenzene | -OCH3 | 340 | 2.8 | 78 |

| 2-Chloro-4-nitroanisole (B1210655) | -Cl, -NO2 | 410 | 4.2 | 98 |

Furthermore, derivatives of nitro-substituted aromatic compounds are explored for their nonlinear optical (NLO) properties. These materials have potential applications in optical switching, telecommunications, and optical data processing. rsc.org The third-order nonlinear optical properties of materials can be enhanced by increasing the π-electron delocalization within the molecule, a feature that can be engineered through the synthesis of push-pull systems incorporating electron-donating and electron-withdrawing moieties. researchgate.net

Exploration of this compound as a Versatile Synthetic Synthon

In the realm of retrosynthetic analysis, this compound is recognized as a versatile synthetic synthon. A synthon is a conceptual fragment of a molecule that aids in planning a synthesis by representing a potential starting material or intermediate. The three distinct functional groups on the benzene ring of this compound provide multiple points for disconnection and subsequent synthetic elaboration.

The chloro group can be a site for nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, which can then be further functionalized, for instance, through diazotization. The methoxy group can also be cleaved to a phenol (B47542) if required, further increasing the synthetic possibilities. This multi-functionality allows chemists to devise various synthetic routes to complex target molecules.

Utility in Multistep Organic Synthesis

The practical application of this compound as a synthon is evident in its use in various multistep organic syntheses. Its derivatives serve as key intermediates in the preparation of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals.

For instance, a related compound, 4-nitro-2-methoxymethyl-chlorobenzene, undergoes nucleophilic displacement of the chloro group by benzylamine (B48309) to form 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. This intermediate is then hydrogenated, reducing the nitro group and cleaving the benzylamino group, to yield 2-methoxymethyl-1,4-benzenediamine. google.com This sequence highlights the differential reactivity of the functional groups that can be exploited in a controlled, stepwise synthesis.

Furthermore, the scaffold of this compound is found in more complex patented molecules, such as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, indicating its role as a foundational piece in the construction of intricate chemical entities. google.com The vicarious nucleophilic substitution of hydrogen in nitroarenes is another important reaction type where derivatives of this compound can be employed, allowing for the formation of new carbon-carbon bonds. thieme-connect.com

Asymmetric Synthesis Applications

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical aspect in the development of many pharmaceuticals. This often involves the use of chiral ligands or catalysts to control the stereochemical outcome of a reaction.

A review of the scientific literature indicates that while this compound is a versatile building block in general organic synthesis, its direct application or the use of its immediate derivatives in the field of asymmetric synthesis is not widely reported. While the synthesis of chiral ligands and their application in asymmetric catalysis is a broad and active area of research, specific examples originating from this compound are not prominent in the available literature. acs.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 4 Methoxy 1 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provides the initial and most fundamental layer of structural information for 2-Chloro-4-methoxy-1-nitrobenzene.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display four distinct signals corresponding to the four unique proton environments in the molecule.

Aromatic Protons: The benzene (B151609) ring contains three protons (H-3, H-5, and H-6). The strong electron-withdrawing nature of the nitro group (-NO₂) causes significant deshielding, shifting the signals of adjacent protons downfield. Conversely, the methoxy (B1213986) group (-OCH₃) is electron-donating, causing an upfield shift (shielding), particularly for protons at the ortho and para positions. The chloro group (-Cl) has a moderate deshielding effect. Consequently, H-3, positioned between the chloro and nitro groups, is expected to be the most deshielded. H-5, which is ortho to the methoxy group and meta to the nitro group, will be moderately shielded. H-6, ortho to the nitro group, will be significantly deshielded.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Spin-spin coupling between adjacent aromatic protons provides crucial connectivity data. H-5 and H-6 are ortho to each other and will exhibit a large coupling constant (Jortho ≈ 8-10 Hz), appearing as doublets. H-3 is meta to H-5 and will show a smaller coupling constant (Jmeta ≈ 2-3 Hz), appearing as a doublet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-1) and the carbon bearing the chloro group (C-2) are expected at significant downfield shifts. The carbon attached to the methoxy group (C-4) will also be downfield due to the oxygen's electronegativity. The remaining carbons (C-3, C-5, C-6) will have shifts influenced by the combined electronic effects of the substituents.

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound.

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| C-1 | - | - | ~148 |

| C-2 | - | - | ~125 |

| H-3 | ~7.8-8.0 | d | ~115 |

| C-4 | - | - | ~160 |

| H-5 | ~7.0-7.2 | dd | ~110 |

| H-6 | ~7.5-7.7 | d | ~128 |

| -OCH₃ | ~3.9 | s | ~56 |

Note: These are predicted values based on substituent effects. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the complete bonding network of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship (³JHH coupling). A weaker cross-peak might be observed between H-3 and H-5, confirming their meta coupling (⁴JHH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). sdsu.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methoxy protons to the methoxy carbon. This technique is invaluable for assigning the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is critical for piecing together the molecular skeleton, especially in identifying connections to quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

The methoxy protons correlating to C-4.

H-3 correlating to C-1, C-2, and C-5.

H-5 correlating to C-1 and C-3.

H-6 correlating to C-1, C-2, and C-4. These correlations would provide unequivocal proof of the substituent positions on the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact elemental composition, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₇H₆ClNO₃. nih.govnih.govnih.gov HRMS provides a precise mass measurement that can confirm this formula. The presence of chlorine is also readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope producing a peak (M+2) approximately one-third the intensity of the main peak containing the ³⁵Cl isotope.

Table 2: HRMS Data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | nih.govnih.govnih.gov |

| Theoretical Exact Mass | 187.00362 Da | nih.govnih.govnih.gov |

| Experimental Mass | (Value from HRMS experiment) | |

| Isotopic Pattern | M+ peak (³⁵Cl) and M+2 peak (³⁷Cl) in ~3:1 ratio |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is ideal for identifying individual components within a mixture. In a GC-MS analysis, this compound would first be separated from other components based on its volatility and interaction with the GC column, eluting at a characteristic retention time.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" for identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 187 (for ³⁵Cl). nih.govnist.gov Key fragmentation pathways often involve the loss of small, stable neutral molecules or radicals.

Table 3: Major Fragments in the Mass Spectrum of this compound.

| m/z | Proposed Fragment | Proposed Neutral Loss | Source |

| 187/189 | [C₇H₆ClNO₃]⁺ | (Molecular Ion) | nih.govnih.gov |

| 157/159 | [C₇H₆ClO₂]⁺ | NO | nih.govnih.gov |

| 141/143 | [C₇H₆ClO]⁺ | NO₂ | |

| 126 | [C₆H₃ClO]⁺ | NO, CH₃ | nih.govnih.gov |

| 63 | [C₅H₃]⁺ | (Further fragmentation) | nih.gov |

Note: The presence of two m/z values (e.g., 187/189) indicates fragments containing chlorine, showing the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. ksu.edu.saspectroscopyonline.com Both methods probe the vibrations of chemical bonds, but they operate on different principles and have different selection rules.

For this compound, the key functional groups are the nitro group (NO₂), the aryl-ether linkage (C-O-C), the chloro-aryl bond (C-Cl), and the substituted benzene ring.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch (νas) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch (νs) is found between 1300-1370 cm⁻¹. researchgate.net

Aryl-Ether (C-O-C) Vibrations: Aryl-alkyl ethers show a strong asymmetric C-O-C stretching band around 1200-1275 cm⁻¹ and a symmetric stretching band near 1000-1075 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region, and their pattern can be indicative of the substitution pattern on the ring.

C-Cl Vibration: The C-Cl stretching vibration typically appears as a strong band in the 600-800 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds. Therefore, the symmetric NO₂ stretch and the aromatic ring breathing modes are often strong in the Raman spectrum, complementing the information from the IR spectrum. ksu.edu.sa

Table 4: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| -OCH₃ C-H Stretch | 2850 - 2960 | Medium | Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong | Medium |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Weak |

| C-O-C Symmetric Stretch | 1000 - 1075 | Medium | Medium |

| C-H Out-of-Plane Bend | 650 - 900 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Determination

The determination of a molecule's three-dimensional structure is fundamental to understanding its physical and chemical properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise arrangement of atoms in a crystalline solid, providing insights into conformation, configuration, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

At present, there are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its absolute configuration and preferred solid-state conformation remains undetermined. Such a study would definitively establish the spatial arrangement of the chloro, methoxy, and nitro functional groups relative to the benzene ring, as well as the planarity or any torsion angles present in the molecule.

While crystallographic data for structurally related compounds, such as 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, are available, direct extrapolation of these findings to this compound is not scientifically rigorous due to the differing electronic and steric effects of the substituent at the fourth position.

Intermolecular Interactions and Crystal Packing Analysis

Without a determined crystal structure, any discussion of the intermolecular interactions and crystal packing of this compound would be purely speculative. A crystallographic analysis would reveal the presence of any significant non-covalent interactions, such as C–H···O hydrogen bonds, halogen bonds, or π–π stacking, which govern the packing of molecules in the crystal lattice. Understanding these interactions is crucial for predicting material properties like melting point, solubility, and polymorphism.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions typically involve π → π* and n → π* transitions associated with the benzene ring and the nitro group.

While general principles of UV-Vis spectroscopy for nitrobenzene (B124822) derivatives are well-established, specific experimental data detailing the absorption maxima (λmax), molar absorptivity (ε), and the assignment of electronic transitions for this compound are not readily found in the surveyed literature. The substituents on the benzene ring—the chloro, methoxy, and nitro groups—are all expected to influence the energy of these transitions through inductive and resonance effects, leading to shifts in the absorption bands (bathochromic or hypsochromic shifts). A detailed UV-Vis spectroscopic analysis would provide valuable information on the extent of electronic conjugation within the molecule.

Computational Chemistry and Quantum Mechanical Modeling of 2 Chloro 4 Methoxy 1 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For aromatic compounds like 2-Chloro-4-methoxy-1-nitrobenzene, DFT calculations can elucidate bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its chemical behavior.

Studies on analogous compounds, such as 5-chloro-2-nitroanisole (B32773), have been performed using DFT methods with basis sets like 6-31G*/6-311+G**. These studies reveal that the molecular geometry is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO2) acts as a strong electron-withdrawing group, while the methoxy (B1213986) group (-OCH3) is electron-donating, and the chlorine atom (-Cl) is electron-withdrawing through induction but electron-donating through resonance. The interplay of these effects dictates the final optimized geometry of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In a computational study of the related compound 2-chloro-4-nitroaniline (B86195), the HOMO was located over the amino group and the aromatic ring, indicating these as the primary sites for electrophilic attack. The LUMO was delocalized over the entire molecule, with significant contributions from the nitro group, suggesting this as the region for nucleophilic attack. For this compound, it can be inferred that the HOMO would be influenced by the electron-donating methoxy group, while the LUMO would be heavily influenced by the electron-withdrawing nitro group.

A study on 5-chloro-2-nitroanisole calculated the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity. asianpubs.org A smaller energy gap suggests that the molecule is more reactive. The calculated HOMO-LUMO energy gap for 5-chloro-2-nitroanisole indicates that charge transfer can occur within the molecule, influencing its reactivity. asianpubs.org

Table 1: Frontier Molecular Orbital Energies for Analogous Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-Chloro-2-nitroanisole | -7.02 | -3.15 | 3.87 |

Note: The data in this table is based on DFT calculations for analogous compounds and is intended to provide a theoretical approximation for this compound.

Electrostatic Potential Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are favorable for electrophilic attack, while blue regions indicate positive electrostatic potential, which are favorable for nucleophilic attack.

For a molecule like this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring and the methoxy group would likely exhibit positive potential. A computational analysis of 5-chloro-2-nitroanisole confirmed that the negative potential sites are localized on the oxygen atoms of the nitro group. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates the chemical structure of a series of compounds to their biological activity. wikipedia.org QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds and to design molecules with desired properties.

Prediction of Biological Activities Based on Molecular Descriptors

QSAR models for nitroaromatic compounds have been developed to predict various biological activities, including toxicity and mutagenicity. nih.govmdpi.com These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Important descriptors for nitroaromatics often include quantum chemical parameters like HOMO and LUMO energies, as well as physicochemical properties such as the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.

For a series of derivatives of this compound, a QSAR model could be developed by synthesizing a set of related compounds, measuring their biological activity, and then using statistical methods to find a correlation between the activity and calculated molecular descriptors.

Table 2: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor | Description | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability, reactivity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability, reactivity |

| Dipole Moment | Measure of molecular polarity | Intermolecular interactions |

In silico Screening and Virtual Ligand Design

Once a reliable QSAR model is established, it can be used for in silico screening of virtual libraries of compounds. This allows for the rapid prediction of the biological activity of a large number of molecules without the need for their synthesis and experimental testing. Virtual ligand design involves modifying the structure of a lead compound, such as this compound, in a systematic way and using the QSAR model to predict the activity of the newly designed derivatives. This approach can guide the synthesis of more potent and selective compounds for a specific biological target. For instance, if the goal is to design new antimicrobial agents, derivatives of this compound could be virtually designed and screened for their predicted antibacterial activity. researchgate.net

Reaction Pathway and Transition State Calculations for Mechanistic Insights

Computational quantum chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the meticulous mapping of reaction pathways and the characterization of transition states, researchers can gain profound insights into the kinetics and thermodynamics that govern its transformations. These theoretical investigations are instrumental in predicting reaction outcomes, understanding substituent effects, and designing novel synthetic routes.

A primary focus of computational studies on substituted nitrobenzenes is the exploration of potential energy surfaces for various reaction types, including nucleophilic aromatic substitution (SNAr), electrophilic substitution, and reduction of the nitro group. By identifying the minimum energy path connecting reactants to products, chemists can unravel the step-by-step sequence of bond-breaking and bond-forming events.

Transition state theory is central to these computational explorations. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the reaction rate. Computational methods, such as density functional theory (DFT), are employed to locate and characterize these fleeting structures. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms its identity as a true transition state.

For this compound, a key reaction pathway of interest is the nucleophilic aromatic substitution at the chlorine-bearing carbon. Theoretical calculations can model the approach of a nucleophile, the formation of a Meisenheimer complex (a stable intermediate or a transition state), and the subsequent departure of the chloride leaving group. The calculated activation energy for this process provides a quantitative measure of the reaction's feasibility.

Similarly, the reduction of the nitro group to an amino group is another crucial transformation. Computational modeling can help to distinguish between different reduction mechanisms, such as direct reduction or pathways involving intermediate species like nitroso and hydroxylamino derivatives. By calculating the energy barriers for each step, the most likely reaction pathway can be determined.

The table below illustrates the typical kind of data generated from transition state calculations for a hypothetical reaction of this compound.

| Reaction Coordinate | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| C-Cl bond cleavage | Elongated C-Cl bond, incoming nucleophile partially bonded to the carbon | 25.3 | -350.2i |

| Nitro group reduction (N-O bond cleavage) | Elongated N-O bond, interaction with a reducing agent | 30.1 | -412.5i |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of computational chemistry studies in this field. Actual values would be derived from specific quantum mechanical calculations.

Biological Activity and Molecular Mechanisms of 2 Chloro 4 Methoxy 1 Nitrobenzene and Its Analogues

Broad Spectrum Biological Relevance of Nitro Compounds in Medicinal Chemistry

The presence of a nitro (NO₂) group is a significant feature in a vast array of biologically active molecules, playing a dual role as both a pharmacophore and a potential toxicophore. This functional group, characterized by its strong electron-withdrawing nature, profoundly influences the physicochemical properties of a molecule, thereby modulating its pharmacokinetic and pharmacodynamic profiles.

Mechanisms of Action of Nitro-containing Molecules, Including Toxic Intermediate Formation

The biological effects of nitro-containing compounds are often contingent upon the reduction of the nitro group within the physiological environment. This bio-reduction can proceed through a series of one-electron or two-electron transfer steps, leading to the formation of highly reactive intermediates such as nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species. These intermediates are frequently implicated in the compound's mechanism of action.

For instance, the antimicrobial activity of many nitroaromatic compounds is attributed to the generation of these toxic intermediates, which can induce cellular damage through various mechanisms. These reactive species can covalently bind to and damage critical biomolecules, including DNA and proteins, leading to disruption of cellular function and ultimately cell death. Furthermore, the reduction process can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which contribute to oxidative stress and further cellular damage.

Role of Nitro Group Reduction in Bioactivity and Toxicophore Function

The reduction of the nitro group is a pivotal event that can unlock the therapeutic potential of these molecules, but it is also intrinsically linked to their potential toxicity. The same reactive intermediates responsible for killing pathogens can also exert cytotoxic effects on host cells. This dual nature underscores the importance of targeted drug design to maximize therapeutic efficacy while minimizing off-target toxicity.

The local cellular environment, particularly the presence of specific nitroreductase enzymes, plays a crucial role in the activation of nitro compounds. This enzymatic reduction is often more efficient in hypoxic (low oxygen) environments, a characteristic feature of certain tumors and microbial infections. This provides a basis for the development of hypoxia-activated prodrugs, where the nitro compound is selectively reduced to its active, cytotoxic form in the target tissue, thereby enhancing therapeutic selectivity.

Exploration of 2-Chloro-4-methoxy-1-nitrobenzene Derivatives as Potential Therapeutic Agents

Building upon the foundational understanding of nitro compound bioactivity, researchers have explored the therapeutic potential of derivatives of this compound. By modifying the core structure, it is possible to fine-tune the biological activity and develop analogues with enhanced potency and selectivity for various therapeutic applications.

Antimicrobial Activity and Proposed Mechanisms

Derivatives of nitroaromatic compounds, including those related to this compound, have demonstrated significant antimicrobial properties. For example, a series of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives have been synthesized and shown to be active against several microorganisms nih.gov.

The proposed mechanism of action for these compounds aligns with the general principles of nitroaromatic antimicrobial agents. It is believed that the nitro group undergoes intracellular reduction within the microbial cells, leading to the formation of toxic intermediates. These reactive species can then inflict damage upon cellular components, disrupting essential processes and leading to microbial cell death. The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its uptake by microbial cells and its susceptibility to enzymatic reduction.

Below is a table summarizing the antimicrobial activity of some synthesized 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives.

| Compound | Microbial Strain | Activity |

| 2-chloro-4-nitrobenzoyl-L-phenylalanine methyl ester | Bacillus subtilis | Active |

| 2-chloro-4-nitrobenzoyl-L-tyrosine methyl ester | Staphylococcus aureus | Active |

| 2-chloro-4-nitrobenzoyl-glycyl-L-phenylalanine methyl ester | Escherichia coli | Active |

This table is illustrative and based on findings for related compound classes.

Anti-inflammatory and Analgesic Properties of Synthesized Derivatives

The investigation of nitro-containing compounds has extended to the realm of inflammation and pain management. Studies on related nitrophenyl derivatives have revealed significant anti-inflammatory and analgesic activities. For instance, several 6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives have been synthesized and evaluated for their pharmacological effects.

The anti-inflammatory activity of these compounds is often assessed using models such as carrageenan-induced paw edema in rats. The analgesic effects are typically evaluated through methods like the acetic acid-induced writhing test and the hot plate test in mice. The presence of the nitro group, in conjunction with other structural features, appears to be crucial for these activities. The precise mechanism is still under investigation but may involve the modulation of inflammatory pathways and the inhibition of pain mediators.